1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

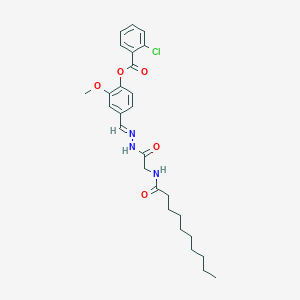

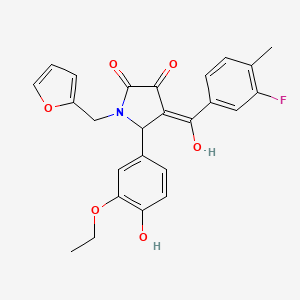

1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3-chlorophenyl group and a phenyl group attached to the pyrazole ring, along with a formyl group at the 4-position

Vorbereitungsmethoden

Die Synthese von 1-(3-Chlorphenyl)-3-phenyl-1H-pyrazol-4-carbaldehyd kann durch verschiedene Syntheserouten erreicht werden. Eine übliche Methode umfasst die Reaktion von 3-Chlorbenzaldehyd mit Phenylhydrazin, um das entsprechende Hydrazon zu bilden. Dieser Zwischenstoff wird dann unter Verwendung eines geeigneten Cyclisierungsmittels wie Essigsäure zu dem gewünschten Pyrazolderivat cyclisiert. Die Reaktionsbedingungen umfassen typischerweise das Rückflussieren des Gemisches über mehrere Stunden, um eine vollständige Cyclisierung zu gewährleisten.

In einer industriellen Umgebung kann die Herstellung dieser Verbindung mehr skalierbare Methoden beinhalten, wie z. B. die kontinuierliche Durchflusssynthese, die eine bessere Kontrolle der Reaktionsparameter und höhere Ausbeuten ermöglicht. Der Einsatz von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz der Synthese weiter verbessern.

Analyse Chemischer Reaktionen

1-(3-Chlorphenyl)-3-phenyl-1H-pyrazol-4-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Formylgruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Formylgruppe kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einer Hydroxymethylgruppe reduziert werden.

Substitution: Das Chloratom am Phenylring kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Amine). Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

1-(3-Chlorphenyl)-3-phenyl-1H-pyrazol-4-carbaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung kann aufgrund ihrer strukturellen Ähnlichkeit mit biologisch aktiven Molekülen zur Untersuchung der Enzyminhibition und Rezeptorbindung verwendet werden.

Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 1-(3-Chlorphenyl)-3-phenyl-1H-pyrazol-4-carbaldehyd beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann als Inhibitor oder Modulator dieser Zielstrukturen wirken und deren Aktivität und die nachgeschalteten Signalwege beeinflussen. Der genaue Mechanismus hängt von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(3-Chlorphenyl)-3-phenyl-1H-pyrazol-4-carbaldehyd kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

1-(3-Chlorphenyl)piperazin: Diese Verbindung enthält auch eine 3-Chlorphenylgruppe, aber einen Piperazinring anstelle eines Pyrazolrings. Es wird zur Untersuchung von Neurotransmitterrezeptoren verwendet.

3-Chlormethcathinon: Diese Verbindung hat eine ähnliche 3-Chlorphenylgruppe, ist aber ein Cathinon-Derivat. Es ist bekannt für seine psychoaktiven Eigenschaften und wird in pharmakologischen Studien verwendet.

Die Einzigartigkeit von 1-(3-Chlorphenyl)-3-phenyl-1H-pyrazol-4-carbaldehyd liegt in seinen spezifischen Strukturmerkmalen und den daraus resultierenden chemischen und biologischen Eigenschaften, die es für eine Vielzahl von Anwendungen geeignet machen.

Eigenschaften

CAS-Nummer |

618098-62-7 |

|---|---|

Molekularformel |

C16H11ClN2O |

Molekulargewicht |

282.72 g/mol |

IUPAC-Name |

1-(3-chlorophenyl)-3-phenylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C16H11ClN2O/c17-14-7-4-8-15(9-14)19-10-13(11-20)16(18-19)12-5-2-1-3-6-12/h1-11H |

InChI-Schlüssel |

QLPAGHCOHRHMEF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC(=CC=C3)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026340.png)

![2-[(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12026351.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12026362.png)

![[2-ethoxy-4-[(E)-[[2-(3-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12026364.png)

![3-(4-chlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12026374.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12026375.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12026382.png)

![3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12026442.png)